1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-
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Overview
Description
1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- typically involves the reaction of benzimidazole derivatives with nitrosating agents. One common method includes the reaction of 1,3-dihydrobenzoimidazole with nitrosomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-25°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A parent compound with similar structural features but lacking the nitrosomethyl group.
1,3-Dihydrobenzoimidazole: A precursor in the synthesis of the target compound.
2-Phenyl-1H-benzimidazole: Another derivative with different substituents on the benzimidazole ring.
Uniqueness
1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- is unique due to the presence of the nitrosomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[bis(1H-benzimidazol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-20-13(14-16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)19-15/h1-8,21H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZFHSAFKKUPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NO)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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